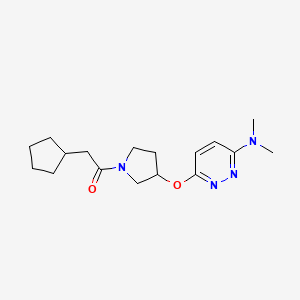
2-Cyclopentyl-1-(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the cyclopentyl, pyridazinyl, pyrrolidinyl, and ketone functional groups. The dimethylamino group attached to the pyridazinyl ring would likely have a significant impact on the compound’s chemical properties.Chemical Reactions Analysis
Again, without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions this compound might undergo .Wissenschaftliche Forschungsanwendungen
-
Biologically Active Pyridazines and Pyridazinone Derivatives
- Field : Medicinal Chemistry
- Application : Pyridazine and pyridazinone are heterocycles that contain two adjacent nitrogen atoms and have shown a wide range of pharmacological activities .
- Methods : Various pyridazine based scaffolds have been utilized in medicinal chemistry against a range of biological targets and physiological effects .
- Results : These compounds have demonstrated to possess antipyretics, anti-inflammatory and analgesic, antiplatelet, anticancer, antidepressant, anxiolytic, antidiabetic, antihypertensive, anticonvulsant, bronchial asthma and allergy, antifungal, antibacterial, antitubercular and many other anticipated biological properties .
-
Anti-tubercular Agents
- Field : Pharmacology
- Application : A series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .
- Methods : These compounds were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
- Results : Among the tested compounds, five compounds exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
-
Antimicrobial Agents
- Field : Microbiology
- Application : Pyridazine derivatives have shown a wide range of antimicrobial activities .
- Methods : These compounds are synthesized and tested against a variety of bacterial and fungal strains .
- Results : Many pyridazine derivatives have demonstrated significant antimicrobial properties, making them potential candidates for the development of new antimicrobial drugs .
-
Antidepressant Agents
- Field : Psychiatry
- Application : Some pyridazine derivatives have been found to possess antidepressant properties .
- Methods : These compounds are typically tested in animal models of depression, such as the forced swim test or the tail suspension test .
- Results : Several pyridazine derivatives have shown promising results in these tests, indicating their potential as novel antidepressants .
-
Treatment of Epilepsy
- Field : Neurology
- Application : Pyrrolidine-2,5-dione derivatives have been found to be valuable in the treatment of epilepsy .
- Methods : These compounds are synthesized and tested in various models of epilepsy .
- Results : Several pyrrolidine-2,5-dione derivatives have shown promising results in these tests, indicating their potential as novel treatments for epilepsy .
-
Anti-Hypertensive Agents
- Field : Cardiology
- Application : Some pyridazine derivatives have been found to possess anti-hypertensive properties .
- Methods : These compounds are typically tested in animal models of hypertension .
- Results : Several pyridazine derivatives have shown promising results in these tests, indicating their potential as novel anti-hypertensive agents .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-cyclopentyl-1-[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O2/c1-20(2)15-7-8-16(19-18-15)23-14-9-10-21(12-14)17(22)11-13-5-3-4-6-13/h7-8,13-14H,3-6,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCADJLPLRISET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=C(C=C1)OC2CCN(C2)C(=O)CC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopentyl-1-(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

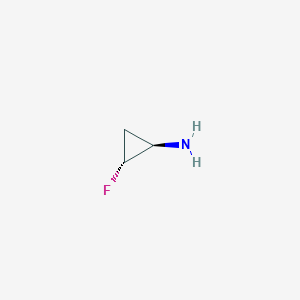
![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2683159.png)
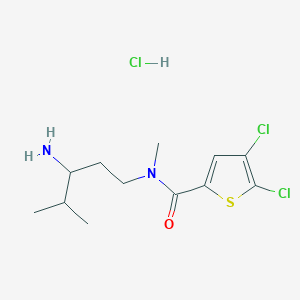
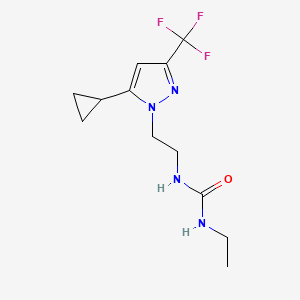
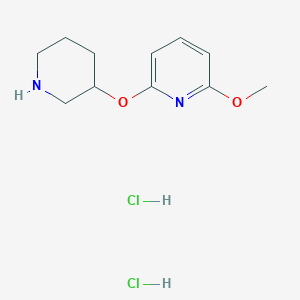
![6-Ethyl-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2683163.png)
![1-[(2,6-Dichlorophenyl)methyl]-2-oxo-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2683165.png)
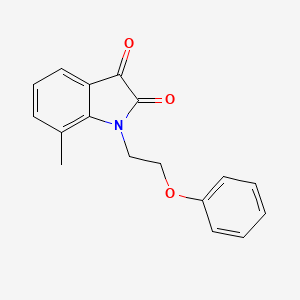
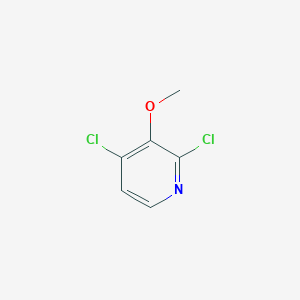
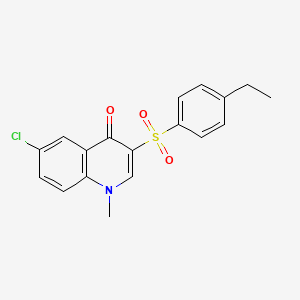
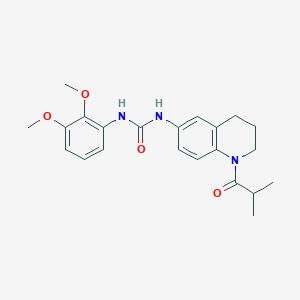
![(3,5-dimethylisoxazol-4-yl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2683175.png)
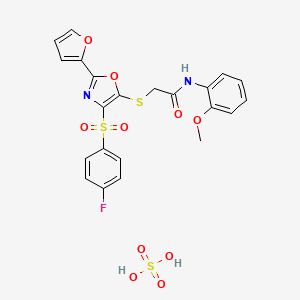
![1-(2-((2-methoxyphenyl)amino)ethyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2683178.png)